![molecular formula C29H30N4O4 B2655198 4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine CAS No. 1251624-11-9](/img/structure/B2655198.png)
4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
One study focuses on the synthesis and structural exploration of a novel bioactive heterocycle, showcasing its antiproliferative activity. The compound is characterized using various spectroscopic methods and X-ray diffraction, revealing its crystal structure and molecular interactions, such as inter and intra-molecular hydrogen bonds, which contribute to its stability. This highlights the compound's potential in bioactive material research (S. Benaka Prasad et al., 2018).
Antimicrobial Activities
Another study presents the synthesis of novel 1,2,4-Triazole derivatives, including compounds with morpholine components, and evaluates their antimicrobial activities. Some of these synthesized compounds were found to possess good or moderate activities against tested microorganisms, indicating their potential use in developing new antimicrobial agents (H. Bektaş et al., 2007).
Antiproliferative Activity
A study on the synthesis of novel 2-Arylidenaminobenzimidazole derivatives, including Mannich base derivatives using morpholine, highlights the antiproliferative activity of these compounds against various cancer cell lines. This research contributes to the ongoing search for effective cancer therapeutics (A. Nowicka et al., 2015).
Synthesis and Drug Delivery Applications
Research on prodrugs of Naproxen, incorporating morpholinyl- and methylpiperazinylacyloxyalkyl esters, demonstrates enhanced topical drug delivery. This study underscores the importance of chemical modifications in improving drug solubility, lipophilicity, and ultimately, therapeutic efficacy for topical applications (J. Rautio et al., 2000).
Dye Synthesis for Synthetic-Polymer Fibres
Another study details the synthesis of amino derivatives of 1,8-naphthalic anhydride, including morpholino and piperidino derivatives, leading to the production of dyes with applications in coloring synthetic-polymer fibers. This highlights the role of such chemical compounds in industrial applications, particularly in the textile industry (A. T. Peters & M. Bide, 1985).
Eigenschaften
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-5-7-23(17-20(19)2)33-27(34)25-12-6-21(28(35)37-4)18-26(25)30-29(33)32-15-13-31(14-16-32)22-8-10-24(36-3)11-9-22/h5-12,17-18H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUXFAJEYRMRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2655120.png)
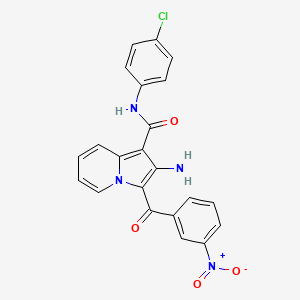
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2655122.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)
![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2655124.png)

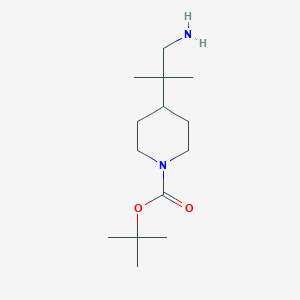
![8-(4-Ethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2655128.png)
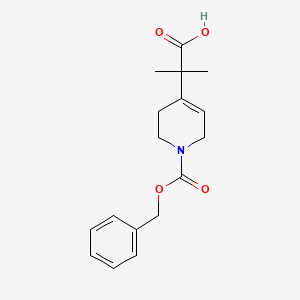
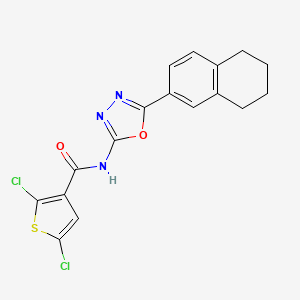
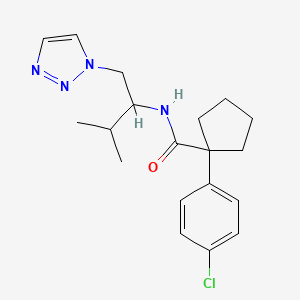
![4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2655136.png)

